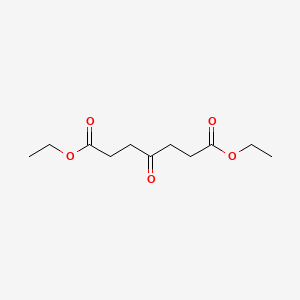

Diethyl 4-oxoheptanedioate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39476. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 4-oxoheptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBUXZJMZBBISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212510 | |

| Record name | Diethyl 4-oxoheptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6317-49-3 | |

| Record name | Heptanedioic acid, 4-oxo-, 1,7-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6317-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 4-oxoheptanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006317493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6317-49-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 4-oxoheptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 4-oxoheptanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl 4-oxoheptanedioate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRQ3CQ6SPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 4-oxoheptanedioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl 4-oxoheptanedioate, a valuable building block in organic synthesis. The core of this process involves a sequential Michael addition and Dieckmann condensation. This document details the underlying reaction mechanisms, provides structured quantitative data, and outlines a detailed experimental protocol.

Core Synthesis Pathway

The principal route for the synthesis of this compound involves a two-step process. The first step is a base-catalyzed Michael addition of ethyl acetoacetate to ethyl acrylate. This is followed by an intramolecular Dieckmann condensation of the resulting intermediate, which after acidic workup, yields the final product.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 6317-49-3 |

| Molecular Formula | C₁₁H₁₈O₅ |

| Molecular Weight | 230.26 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 318.5 ± 17.0 °C at 760 mmHg |

| Density | 1.073 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.441 |

| Flash Point | 113 °C (closed cup) |

Table 2: Spectroscopic Data for this compound [1][3][4][5]

| Spectroscopy | Peak Assignments |

| ¹H NMR | Data available, specific shifts depend on solvent and instrument. |

| ¹³C NMR | Data available, specific shifts depend on solvent and instrument. |

| IR (Infrared) | Characteristic absorptions for C=O (ester and ketone), C-O, and C-H bonds are expected. |

| Mass Spec (MS) | Molecular Ion (M⁺): m/z = 230. Key fragments often observed at m/z = 185, 157, 129, 111, 101. |

Synthesis Mechanism

The synthesis of this compound proceeds through a well-established two-part mechanism: a Michael Addition followed by a Dieckmann Condensation.

Part 1: Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6][7][8] In this synthesis, the enolate of ethyl acetoacetate acts as the Michael donor and ethyl acrylate serves as the Michael acceptor.[9] The reaction is typically catalyzed by a base, such as sodium ethoxide.

The mechanism unfolds as follows:

-

Enolate Formation: The base (ethoxide) abstracts an acidic α-proton from ethyl acetoacetate to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the β-carbon of ethyl acrylate in a conjugate fashion.

-

Protonation: The resulting enolate is protonated by a proton source (typically the solvent, ethanol) to yield the Michael adduct, diethyl 2-acetyl-1,5-pentanedioate.

Part 2: Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[10][11][12][13][14] The Michael adduct from the first step contains two ester groups, making it a suitable substrate for this cyclization.

The mechanism proceeds as follows:

-

Enolate Formation: A base (ethoxide) removes a proton from the α-carbon between the two carbonyl groups of the Michael adduct, forming an enolate.

-

Intramolecular Cyclization: The enolate attacks the carbonyl carbon of the ester group on the other end of the molecule, forming a cyclic intermediate.

-

Elimination: The ethoxide group is eliminated, reforming a carbonyl group and yielding the cyclic β-keto ester.

-

Deprotonation and Protonation: The resulting product is deprotonated by the ethoxide, and a final acidic workup reprotonates it to give this compound.

Caption: Synthesis mechanism of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials and Reagents:

-

Ethyl acetoacetate

-

Ethyl acrylate

-

Sodium ethoxide

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

Part 1: Michael Addition

-

To a solution of sodium ethoxide in absolute ethanol, add ethyl acetoacetate dropwise with stirring at room temperature.

-

After the addition is complete, add ethyl acrylate dropwise to the reaction mixture, maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Michael adduct.

Part 2: Dieckmann Condensation and Purification

-

Dissolve the crude Michael adduct in a suitable solvent (e.g., toluene) and add a base such as sodium ethoxide.

-

Heat the reaction mixture to reflux for several hours.

-

Cool the mixture and acidify with dilute hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound. A reported boiling point is 142-147 °C at 0.4 mmHg.[15]

A similar, related synthesis reported in Organic Syntheses gives a yield of 61-66%.[15]

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | C11H18O5 | CID 80592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:6317-49-3 | Chemsrc [chemsrc.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Diethyl 4-oxopimelate [webbook.nist.gov]

- 5. Diethyl 4-oxopimelate [webbook.nist.gov]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. Dieckmann Condensation [organic-chemistry.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of Diethyl 4-oxoheptanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 4-oxoheptanedioate (CAS No. 6317-49-3), a key building block in various synthetic pathways. This document outlines the available data from ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy, presenting it in a clear and accessible format. Detailed experimental protocols for acquiring such data are also provided to ensure reproducibility and aid in method development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

No specific chemical shifts or coupling constants for ¹H NMR were found in the provided search results. A general spectrum is available on PubChem.[1]

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | Data not available in search results |

A ¹³C NMR spectrum is available on SpectraBase, but specific chemical shift values were not accessible through the search.[2][3]

Table 3: Mass Spectrometry (MS) Data

| m/z | Putative Fragment |

| 230 | [M]⁺ (Molecular Ion) |

| 185 | [M - OCH₂CH₃]⁺ |

| 157 | [M - COOCH₂CH₃]⁺ |

| 129 | Data not available in search results |

| 111 | Data not available in search results |

| 101 | Data not available in search results |

The NIST WebBook and PubChem provide mass spectral data, with major peaks observed at m/z 101, 111, and 129.[1][4][5]

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1735 | C=O stretch (ester) |

| ~1715 | C=O stretch (ketone) |

| ~2980 | C-H stretch (aliphatic) |

| ~1200 | C-O stretch (ester) |

The IR spectrum is available on the NIST WebBook, typically showing strong carbonyl absorptions characteristic of ketones and esters.[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The solvent should be of high purity to avoid extraneous signals.

-

Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a concentrated sample.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more scans may be necessary due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify the chemical shifts and multiplicities of the signals.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Neat Liquid):

-

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches.

-

Place one to two drops of neat this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: Acquire a background spectrum of the empty sample compartment before running the sample.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a GC vial.

-

-

Instrument Parameters (General):

-

Gas Chromatograph:

-

Injector Temperature: Typically 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold for several minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the expected molecular weight (e.g., 300).

-

Ion Source Temperature: Typically 230 °C.

-

Quadrupole Temperature: Typically 150 °C.

-

-

-

Data Processing:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Examine the mass spectrum of the peak to identify the molecular ion and major fragment ions.

-

Propose a fragmentation pathway consistent with the observed spectrum.

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Physical and chemical properties of Diethyl 4-oxoheptanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of Diethyl 4-oxoheptanedioate (CAS No. 6317-49-3). It is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds and other complex molecules. This document compiles essential data, including physical constants, spectroscopic information, and general experimental protocols, to support its application in research and development.

Introduction

This compound, also known as Diethyl 4-oxopimelate, is a diester with the molecular formula C₁₁H₁₈O₅. Its chemical structure features a central ketone group flanked by two ethyl ester functionalities. This arrangement of functional groups makes it a versatile building block for a variety of chemical transformations, including cyclizations, condensations, and modifications of the ester and ketone groups. Its utility as a precursor in the synthesis of more complex molecules has positioned it as a compound of interest for chemists in both academic and industrial settings.[1] While it is broadly categorized as a building block for pharmaceuticals, specific therapeutic agents derived from this intermediate are not extensively documented in publicly available literature.[2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₈O₅ | [3][4] |

| Molecular Weight | 230.26 g/mol | [4][5] |

| CAS Number | 6317-49-3 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 142-147 °C at 0.4 mmHg | [6] |

| Density | 1.073 g/mL at 25 °C | [4][5] |

| Refractive Index (n²⁰/D) | 1.441 | [4][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

| Solubility | Soluble in organic solvents; insoluble in water. | [2] |

| Stability | Stable under normal laboratory conditions. | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound. Below is a summary of available spectroscopic data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR data are available for this compound.[3] Specific peak assignments and coupling constants can be found in various spectral databases.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of this compound will show characteristic absorption bands for the ketone (C=O) and ester (C=O and C-O) functional groups.[3]

-

-

Mass Spectrometry (MS):

-

Mass spectral data, typically obtained through Gas Chromatography-Mass Spectrometry (GC-MS), can be used to confirm the molecular weight and fragmentation pattern of the compound.[3]

-

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis, purification, and analysis of this compound. These are intended as a guide and may require optimization based on specific laboratory conditions and desired purity.

Synthesis

Caption: General workflow for the synthesis and purification of this compound.

Purification

The primary method for purifying this compound is vacuum distillation .[6] Given its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition.

-

Protocol:

-

The crude product is placed in a round-bottom flask suitable for distillation.

-

A vacuum distillation apparatus is assembled, including a fractionating column if necessary for separating closely boiling impurities.

-

The system is slowly evacuated to the desired pressure (e.g., 0.4 mmHg).

-

The flask is heated gently in an oil bath to initiate distillation.

-

The fraction boiling in the expected range (142-147 °C at 0.4 mmHg) is collected.[6]

-

Alternatively, flash column chromatography on silica gel can be employed for purification, particularly for smaller-scale reactions or to remove non-volatile impurities. A typical eluent system would be a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increased to elute the product.

Spectroscopic Analysis

The following are general procedures for preparing samples of this compound for spectroscopic analysis.

-

NMR Spectroscopy Sample Preparation:

-

Weigh approximately 5-25 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to an NMR tube using a Pasteur pipette.

-

Cap the NMR tube and invert several times to ensure homogeneity.

-

-

IR Spectroscopy Sample Preparation (Neat Liquid):

-

Place a drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin film of the liquid between the plates.

-

Mount the plates in the spectrometer's sample holder for analysis.

-

-

GC-MS Sample Preparation:

-

Prepare a stock solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dilute the stock solution to a final concentration of approximately 10 µg/mL.

-

Transfer the diluted sample to a GC vial for analysis.

-

Chemical Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis. The ketone and two ester functional groups provide multiple reaction sites. It can undergo reactions typical of ketones, such as reductions, reductive aminations, and Wittig reactions. The ester groups can be hydrolyzed, transesterified, or reduced. The presence of α-protons to both the ketone and ester carbonyls allows for enolate formation and subsequent alkylation or condensation reactions.

Its primary documented application is as a building block in the synthesis of more complex molecules, including those with potential pharmaceutical applications.[2] However, specific examples of marketed drugs derived from this intermediate are not readily found in the public domain.

References

- 1. This compound | CAS#:6317-49-3 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C11H18O5 | CID 80592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-氧代庚二酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Diethyl 4-oxopimelate 98 6317-49-3 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Diethyl 4-oxoheptanedioate: A Versatile Keto-Diester for Pharmaceutical and Agrochemical Synthesis

CAS Number: 6317-49-3 Molecular Formula: C₁₁H₁₈O₅ Molecular Weight: 230.26 g/mol

Abstract

Diethyl 4-oxoheptanedioate, also known as diethyl 4-oxopimelate, is a key chemical intermediate with significant applications in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a central ketone and two flanking ester functionalities, provides a versatile platform for the construction of complex molecular architectures, including various heterocyclic systems. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and reactivity of this compound, with a focus on its applications in drug development and the synthesis of bioactive molecules. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to support researchers, scientists, and drug development professionals in leveraging this valuable building block.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a faint, fruity odor.[1] It is soluble in many organic solvents but has limited solubility in water.[1] A comprehensive summary of its physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Diethyl 4-oxopimelate, 4-Oxoheptanedioic acid diethyl ester, Diethyl γ-ketopimelate | [3] |

| CAS Number | 6317-49-3 | [2] |

| Molecular Formula | C₁₁H₁₈O₅ | [2] |

| Molecular Weight | 230.26 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.073 g/mL at 25 °C | [3] |

| Boiling Point | 144 °C at 0.6 mmHg | [3] |

| Refractive Index (n²⁰/D) | 1.441 | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Soluble in organic solvents, slightly soluble in chloroform and methanol, insoluble in water. | [1][3] |

| InChI | InChI=1S/C11H18O5/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h3-8H2,1-2H3 | [2] |

| InChIKey | ZGBUXZJMZBBISR-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)CCC(=O)CCC(=O)OCC | [2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is summarized in Table 2.

Table 2: Spectral Data of this compound

| Technique | Key Features | Reference(s) |

| ¹H NMR | Data available, typically showing signals for the ethyl ester protons and the methylene protons of the heptanedioate backbone. | [2] |

| ¹³C NMR | Data available, with characteristic peaks for the carbonyl carbons of the ketone and esters, and the methylene carbons. | |

| IR Spectroscopy | Characteristic strong absorptions for the C=O stretching of the ketone and ester functional groups. | [4] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 230, along with characteristic fragmentation patterns. | [4] |

Synthesis of this compound

A reliable and well-documented method for the preparation of this compound is the Michael addition of ethyl acetoacetate to ethyl acrylate, followed by hydrolysis and decarboxylation. A detailed experimental protocol is provided below, adapted from Organic Syntheses.

Experimental Protocol: Synthesis from Ethyl Acetoacetate and Ethyl Acrylate

This two-step procedure involves the initial formation of a Michael adduct, followed by its conversion to the target compound.

Step A: Diethyl 2-acetyl-3-methyl-1,1,3-propanetricarboxylate

-

In a 2-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 23 g (1 gram atom) of sodium in 250 ml of absolute ethanol.

-

After the sodium has completely dissolved, add 130 g (1 mole) of freshly distilled ethyl acetoacetate with stirring.

-

Following the addition of the ethyl acetoacetate, add 100 g (1 mole) of freshly distilled ethyl acrylate dropwise over a period of 1-2 hours.

-

After the addition is complete, heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture and neutralize it with glacial acetic acid.

-

Remove the ethanol by distillation under reduced pressure.

-

Dissolve the residue in 500 ml of ether, wash with water, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the ether by distillation. The residue is the crude Michael adduct.

Step B: this compound

-

To the crude adduct from Step A, add a solution of 56 g (1 mole) of potassium hydroxide in 500 ml of 95% ethanol.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture and neutralize with dilute hydrochloric acid.

-

Remove the ethanol by distillation under reduced pressure.

-

Extract the aqueous residue with three 150 ml portions of ether.

-

Combine the ethereal extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the ether by distillation.

-

Distill the residue under reduced pressure to obtain pure this compound. The fraction boiling at 142-147°C at 0.4 mmHg is collected. The reported yield is 61-66%.

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway to this compound.

Applications in Drug Development and Bioactive Molecule Synthesis

The reactivity of the ketone and ester groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.

Synthesis of Pyridazine Derivatives

Pyridazines are a class of nitrogen-containing heterocycles with a wide range of biological activities. This compound can be readily converted to pyridazine derivatives through condensation with hydrazine.

Diagram 2: General Synthesis of Pyridazine Derivatives

Caption: Formation of pyridazinone core from this compound.

A specific example is the synthesis of ethyl 3-(6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazin-3-yl)propanoate, a potential pharmacophore.[3]

Synthesis of Piperidine Derivatives

Piperidines are another important class of heterocycles found in numerous pharmaceuticals. The dicarbonyl nature of this compound allows for its use in the synthesis of substituted piperidones, which are versatile intermediates for various piperidine-based drugs. The general strategy involves a reductive amination followed by cyclization.

Diagram 3: General Synthesis of Piperidone Derivatives

Caption: Pathway to piperidone scaffolds.

Safety and Handling

This compound is classified as an irritant.[3] It may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research and development. Its straightforward synthesis and the reactivity of its functional groups provide access to a wide array of complex molecules, particularly heterocyclic systems of medicinal importance. The information and protocols provided in this technical guide are intended to facilitate its use by researchers and scientists in the discovery and development of new bioactive compounds.

References

An In-depth Technical Guide to Diethyl 4-oxoheptanedioate

This technical guide provides a comprehensive overview of Diethyl 4-oxoheptanedioate, including its nomenclature, chemical and physical properties, detailed experimental protocols for its synthesis and purification, and analytical characterization methods. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Nomenclature and Alternate Names

This compound is a dicarboxylic acid ester that is also commonly known by several other names. A comprehensive list of its synonyms and registry numbers is provided below to facilitate cross-referencing in scientific literature and chemical databases.

| Identifier Type | Identifier | Citation |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 6317-49-3 | [1][2] |

| EINECS Number | 228-657-0 | [1] |

| PubChem CID | 80592 | [1] |

| Synonyms | Diethyl 4-oxopimelate | [1] |

| 4-Oxoheptanedioic acid diethyl ester | [2] | |

| Diethyl γ-ketopimelate | [3] | |

| Heptanedioic acid, 4-oxo-, diethyl ester | [1] | |

| 4-Oxopimelic acid diethyl ester | [1] | |

| NSC 39476 | [1] |

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Citation |

| Molecular Formula | C₁₁H₁₈O₅ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Acrid | [4] |

| Density | 1.073 g/mL at 25 °C (lit.) | [5] |

| Boiling Point | 144 °C at 0.6 mmHg | [5] |

| Refractive Index | n20/D 1.441 (lit.) | [5] |

| Flash Point | >230 °F | [5] |

| Solubility | Soluble in organic solvents | [2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Michael addition of ethyl succinate to ethyl acrylate, catalyzed by a strong base such as sodium ethoxide. The following protocol is adapted from established procedures for similar condensations.

Reaction Scheme:

Caption: Synthesis of this compound via Michael Addition.

Materials:

-

Ethyl succinate

-

Ethyl acrylate[6]

-

Sodium metal

-

Absolute ethanol

-

Dry toluene

-

Ice

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place clean sodium metal in dry toluene. Slowly add absolute ethanol from the dropping funnel with stirring. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Continue stirring until all the sodium has reacted to form a solution of sodium ethoxide in ethanol.

-

Reaction: Cool the sodium ethoxide solution in an ice bath. A mixture of ethyl succinate and ethyl acrylate is then added dropwise from the dropping funnel with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours.

-

Work-up: After cooling the reaction mixture, it is neutralized by the slow addition of dilute hydrochloric acid. The mixture is then transferred to a separatory funnel. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

-

Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by vacuum distillation.

Procedure:

-

Assemble a vacuum distillation apparatus.

-

Transfer the crude product to the distillation flask.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction boiling at approximately 144 °C at 0.6 mmHg.[5]

Alternatively, for solid impurities, recrystallization can be employed.

Procedure:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., a mixture of ethanol and water).

-

Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold solvent.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a triplet and a quartet) and the methylene protons of the heptanedioate backbone.[1]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester and ketone groups, as well as the methylene and methyl carbons.[1]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups, typically in the range of 1700-1750 cm⁻¹.[1][9]

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[1][3]

Synthesis Pathway Diagram

The synthesis of this compound from ethyl succinate and ethyl acrylate can be visualized as a multi-step process.

References

- 1. This compound | C11H18O5 | CID 80592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Diethyl 4-oxopimelate [webbook.nist.gov]

- 4. Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 6317-49-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 7. science.uct.ac.za [science.uct.ac.za]

- 8. youtube.com [youtube.com]

- 9. Diethyl 4-oxopimelate [webbook.nist.gov]

Diethyl 4-oxoheptanedioate molecular weight and formula

This document provides core technical information regarding the chemical compound Diethyl 4-oxoheptanedioate, also known as Diethyl 4-oxopimelate. The data presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties

This compound is an organic compound often utilized as a building block in various chemical syntheses.[1] It is characterized by the presence of two ethyl ester functional groups and a ketone group within a seven-carbon chain.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₁₈O₅ | [2][3][4] |

| Molecular Weight | 230.26 g/mol | [1][2][3] |

| Alternate Molecular Weight | 230.2576 g/mol | [4] |

| CAS Number | 6317-49-3 | [2][4] |

| Linear Formula | C₂H₅OCOCH₂CH₂COCH₂CH₂COOC₂H₅ |

Molecular Information Diagram

The following diagram illustrates the core relationship between the compound's name, its chemical formula, and its molecular weight.

Caption: Core molecular data for this compound.

References

An In-depth Technical Guide on the Solubility of Diethyl 4-oxoheptanedioate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diethyl 4-oxoheptanedioate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information, physical properties relevant to solubility, and a detailed, generalized experimental protocol for determining the solubility of liquid esters in organic solvents. This information is crucial for professionals in chemical synthesis, formulation development, and various research applications where this compound is utilized as an intermediate or building block.

Introduction to this compound

This compound, also known as diethyl 4-oxopimelate, is a diester with the chemical formula C₁₁H₁₈O₅. It is a colorless to pale yellow liquid and serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Understanding its solubility in various organic solvents is paramount for its effective use in reaction media, purification processes, and formulation design.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties influence its solubility behavior.

| Property | Value | Reference |

| CAS Number | 6317-49-3 | [1][2] |

| Molecular Formula | C₁₁H₁₈O₅ | [1][3] |

| Molecular Weight | 230.26 g/mol | [1][2][3] |

| Appearance | Liquid | [2][4] |

| Density | 1.073 g/mL at 25 °C | [1][2] |

| Boiling Point | 144 °C at 0.6 mmHg | [1] |

| Refractive Index | n20/D 1.441 | [1][2] |

| Flash Point | >110 °C (>230 °F) | [1] |

Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Reference |

| General Organic Solvents | Soluble | |

| Chloroform | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

| Water | Insoluble |

The term "slightly soluble" indicates that the solute has a low affinity for the solvent, but some dissolution still occurs. For practical applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol for Determining the Solubility of a Liquid Ester

The following is a detailed, generalized experimental protocol for determining the solubility of a liquid ester like this compound in an organic solvent. This protocol is based on the widely accepted "shake-flask" method, which is a standard procedure for determining equilibrium solubility.[5][6]

4.1. Principle

An excess amount of the liquid solute (this compound) is added to a known volume of the organic solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the undissolved solute is separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique.

4.2. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Pipettes

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

4.3. Experimental Procedure

-

Preparation of the Test System:

-

Accurately weigh an excess amount of this compound into a series of glass vials or flasks. An excess is confirmed if a separate phase of the ester is visible after equilibration.

-

Add a precise volume of the chosen organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved ester to settle.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pipette.

-

To ensure complete removal of any undissolved microdroplets, centrifuge the aliquot or filter it through a chemically inert syringe filter (e.g., PTFE).

-

-

Analysis:

-

Accurately dilute the clear, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as GC or HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

4.4. Experimental Workflow Diagram

Caption: Workflow for determining the solubility of a liquid ester.

Logical Relationship for Solubility Determination

The decision-making process for determining the solubility of an organic compound can be visualized as a logical flow.

Caption: Logical flow for solubility determination.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While quantitative data is sparse, the provided qualitative information and the detailed experimental protocol offer a solid foundation for researchers, scientists, and drug development professionals. The successful application of this compound in various chemical processes hinges on a thorough understanding of its solubility, and it is recommended that specific solubility studies be conducted for critical applications.

References

An In-depth Technical Guide to the Thermal Stability of Diethyl 4-oxoheptanedioate

Affiliation: Google Research

Abstract

This technical guide addresses the thermal stability of Diethyl 4-oxoheptanedioate (also known as diethyl 4-oxopimelate), a compound of interest in chemical synthesis and potentially in drug development. A comprehensive review of publicly available scientific literature reveals a notable absence of specific studies on the thermal decomposition profile of this molecule. This document, therefore, serves as a foundational guide for researchers and scientists by providing detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be employed to characterize the thermal stability of this compound. Furthermore, a comparative analysis of the thermal properties of structurally related compounds is presented to offer an informed perspective on its expected thermal behavior. This guide also includes visualizations of experimental workflows and a plausible decomposition pathway to aid in the design and interpretation of future studies.

Introduction

This guide aims to bridge this knowledge gap by providing a comprehensive methodological framework for the assessment of the thermal stability of this compound. The intended audience includes researchers, scientists, and drug development professionals who may handle this or similar compounds and require a thorough understanding of their thermal properties.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is provided in Table 1. This data is compiled from various chemical supplier databases and serves as a baseline for its characterization.

| Property | Value |

| Molecular Formula | C₁₁H₁₈O₅ |

| Molecular Weight | 230.26 g/mol |

| CAS Number | 6317-49-3 |

| Appearance | Liquid |

| Boiling Point | 144 °C at 0.6 mmHg |

| Flash Point | 113 °C (closed cup) |

| Density | 1.073 g/mL at 25 °C |

Assessment of Thermal Stability: Proposed Experimental Protocols

The following sections detail standardized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are primary techniques for evaluating the thermal stability of chemical compounds.

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Objective: To determine the thermal degradation profile of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

-

Ensure the this compound sample is of high purity.

-

Accurately weigh 5-10 mg of the liquid sample into a clean, inert TGA pan (e.g., alumina or platinum).

Experimental Procedure:

-

Place the sample pan and an empty reference pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

The analysis should be performed in triplicate to ensure reproducibility.

Data Analysis:

-

TGA Curve: Plot the percentage of initial mass versus temperature.

-

DTG Curve: Plot the first derivative of the TGA curve (d(mass)/dT) versus temperature to identify the temperature(s) of the maximum rate of mass loss.

-

Onset Temperature (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum.

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect thermal events such as melting, crystallization, and decomposition.

Objective: To identify the temperatures of phase transitions and decomposition of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of the liquid sample into a hermetically sealed aluminum pan. The hermetic seal is crucial to prevent volatilization before decomposition.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Experimental Procedure:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a starting temperature of 0 °C.

-

Heat the sample from 0 °C to 400 °C at a constant heating rate of 10 °C/min.

-

Continuously record the heat flow as a function of temperature.

-

The analysis should be performed in triplicate.

Data Analysis:

-

DSC Thermogram: Plot the heat flow (mW) versus temperature (°C).

-

Melting Point (Tm): The peak temperature of the endothermic event corresponding to melting.

-

Decomposition Exotherm/Endotherm: Identify the onset and peak temperatures of any exothermic or endothermic events associated with decomposition.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the general workflow for assessing thermal stability and a plausible decomposition pathway for a generic beta-keto ester.

Diethyl 4-oxoheptanedioate reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of Diethyl 4-Oxoheptanedioate with Nucleophiles

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as diethyl 4-oxopimelate) is a versatile symmetric molecule featuring a central ketone and two terminal ethyl ester functionalities. This unique arrangement of functional groups provides multiple reactive sites, making it a valuable building block in organic synthesis for the creation of complex molecules, including heterocycles and carbocyclic systems relevant to pharmaceutical and materials science. This technical guide provides a comprehensive overview of the reactivity of this compound with various classes of nucleophiles. It details the primary reaction pathways, includes representative experimental protocols, summarizes quantitative data from analogous systems, and uses logical diagrams to illustrate the molecule's chemical behavior.

Molecular Structure and Core Reactivity Principles

This compound (CAS: 6317-49-3, Molecular Formula: C₁₁H₁₈O₅) possesses three electrophilic centers and two sets of acidic α-protons, which dictate its reactivity.[1][2]

-

Electrophilic Sites: The carbonyl carbon of the central ketone (C4) is a hard electrophilic site, susceptible to attack by strong nucleophiles. The carbonyl carbons of the two ester groups (C1 and C7) are also electrophilic, though generally less reactive towards nucleophiles than the ketone.

-

Acidic Protons: The methylene protons adjacent to the ketone (at C3 and C5) are acidic (pKa ≈ 19-20 in DMSO). Deprotonation by a suitable base generates a resonance-stabilized enolate, which is a potent carbon nucleophile. These enolates are key intermediates in many of the reactions discussed below.

The diagram below illustrates the key reactive sites on the molecule.

Caption: Key reactive sites on this compound.

Reactions with Carbon Nucleophiles

The ketone functionality is the primary site of reaction with carbon nucleophiles. Furthermore, the enolate of this compound can itself act as a potent carbon nucleophile in reactions like Michael additions.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the ketone with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base catalyst, followed by dehydration to yield an α,β-unsaturated product.[3][4] Aldehydes are generally more reactive than ketones in this reaction.[3]

Table 1: Representative Conditions for Knoevenagel Condensation of Ketones

| Active Methylene Cmpd. | Catalyst | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Malononitrile | Piperidine/Acetic Acid | Toluene | Reflux | ~70-90 | [5] |

| Diethyl Malonate | Immobilized Gelatine | DMSO | Room Temp | 85-90 | [6] |

| Ethyl Cyanoacetate | Gallium Chloride | Solvent-free | Room Temp | ~90-95 | [7] |

Note: Data is for analogous aromatic and aliphatic ketones and may vary for this compound.

Representative Experimental Protocol: Knoevenagel Condensation

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add this compound (1.0 eq) and the active methylene compound (1.1 eq).

-

Solvent and Catalyst: Add toluene sufficient to dissolve the reactants and fill the Dean-Stark trap. Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.2 eq).[5]

-

Reaction: Heat the mixture to reflux. The water formed during the condensation is azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate, wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Wittig Reaction

The Wittig reaction provides a reliable method for converting the ketone into an alkene by reacting it with a triphenyl phosphonium ylide (Wittig reagent).[8][9] The stereochemical outcome (E/Z alkene) depends on whether the ylide is stabilized or unstabilized.[10]

-

Unstabilized Ylides (e.g., from alkyl halides) typically yield (Z)-alkenes.

-

Stabilized Ylides (e.g., containing ester or cyano groups) generally yield (E)-alkenes.[10]

Table 2: Representative Conditions for Wittig Olefination of Ketones

| Ylide Type | Base | Solvent | Temp. (°C) | Typical Outcome | Ref. |

|---|---|---|---|---|---|

| Unstabilized (e.g., Ph₃P=CH₂) | n-BuLi, NaH, KHMDS | THF, Ether | -78 to RT | (Z)-alkene favored | [8] |

| Stabilized (e.g., Ph₃P=CHCO₂Et) | NaOEt, Na₂CO₃ | EtOH, DCM | RT to Reflux | (E)-alkene favored | [10] |

| Aqueous One-Pot | NaHCO₃ (sat.) | Water | Room Temp | High Yield (E/Z mix) | [11] |

Note: Data is for general ketone substrates and may vary.

Robinson Annulation

The Robinson annulation is a powerful ring-forming sequence that combines a Michael addition with an intramolecular aldol condensation.[12][13] In this context, the enolate of this compound can act as the Michael donor, attacking an α,β-unsaturated ketone (e.g., methyl vinyl ketone). The resulting 1,5-dicarbonyl intermediate, however, is not ideally suited for a standard intramolecular aldol to form a stable 5- or 6-membered ring without further transformations. More commonly, a cyclic ketone is used as the Michael donor.[14]

Reactions with Nitrogen Nucleophiles

Nitrogen nucleophiles, particularly primary amines and their derivatives, readily react with the ketone to form imines, enamines, or can participate in cyclization reactions to form N-heterocycles.

Paal-Knorr Pyrrole Synthesis

While the classic Paal-Knorr synthesis uses a 1,4-diketone, the 1,4-keto-diester structure of this compound can react with ammonia or primary amines under acidic conditions to form substituted pyrroles, although this is less common than with diketones.[15][16][17] The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration.[18]

Pyridazine Synthesis

A highly characteristic reaction for 1,4-dicarbonyl compounds is condensation with hydrazine (N₂H₄) or its derivatives to form six-membered pyridazine or pyridazinone heterocycles.[19][20] This is a robust and widely used method for accessing this important heterocyclic scaffold.[21][22]

Reaction Scheme: this compound + H₂N-NH₂ → Substituted Dihydropyridazinone → Pyridazinone

Representative Experimental Protocol: Pyridazine Synthesis

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Reagent Addition: Add hydrazine hydrate (1.0 - 1.2 eq) to the solution.[23]

-

Reaction: Heat the mixture to reflux for several hours (e.g., 6 hours).[23]

-

Monitoring: Monitor the reaction for the consumption of starting material via TLC.

-

Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed in vacuo, and the residue can be taken up in an organic solvent and washed with water.

-

Purification: The crude product is often purified by recrystallization from a suitable solvent like ethanol.[22]

The workflow for a typical heterocyclic synthesis is outlined below.

Caption: General experimental workflow for heterocyclic synthesis.

Reactions with Other Nucleophiles

Reduction with Hydride Reagents

The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[24] The ester groups are generally unreactive to NaBH₄ under standard conditions (e.g., in methanol or ethanol at room temperature).[25] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester functionalities.

Table 3: Selectivity of Hydride Reducing Agents

| Reagent | Functional Group Reduced | Typical Solvent | Ref. |

|---|---|---|---|

| NaBH₄ | Ketone | MeOH, EtOH | [24][26] |

| LiAlH₄ | Ketone, Esters, Carboxylic Acids | THF, Et₂O |[24] |

Hydrolysis of Ester Groups

The terminal ester groups can be hydrolyzed to carboxylic acids under either acidic or basic (saponification) conditions.[27] Acid-catalyzed hydrolysis is a reversible equilibrium process, while base-mediated hydrolysis is irreversible due to the deprotonation of the resulting carboxylic acid.[28]

Reactions with Thiol Nucleophiles

Thiols are potent nucleophiles that can react with the ketone.[29] In the presence of an acid catalyst, thiols can form thioketals (thioacetals), which are useful as protecting groups for the ketone functionality due to their stability under both acidic and basic conditions.

Summary of Reactivity

The reactivity of this compound is governed by its three carbonyl groups. The central ketone is the most versatile site, undergoing condensations, olefinations, and reductions. The acidic α-protons allow the molecule to act as a nucleophile via its enolate form. The terminal esters are susceptible to hydrolysis and reduction with strong reagents. This multifunctional nature allows for a diverse range of transformations, making it a valuable precursor for complex molecular architectures.

The diagram below summarizes the logical relationship between the class of nucleophile and the resulting product type.

Caption: Reactivity pathways based on nucleophile class.

References

- 1. This compound | C11H18O5 | CID 80592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ジエチル 4-オキソピメラート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. organicreactions.org [organicreactions.org]

- 5. benchchem.com [benchchem.com]

- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. sciepub.com [sciepub.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. grokipedia.com [grokipedia.com]

- 16. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 19. chemtube3d.com [chemtube3d.com]

- 20. iglobaljournal.com [iglobaljournal.com]

- 21. Pyridazine synthesis [organic-chemistry.org]

- 22. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 23. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. organic-synthesis.com [organic-synthesis.com]

- 26. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 27. chemrxiv.org [chemrxiv.org]

- 28. chemrxiv.org [chemrxiv.org]

- 29. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Pyridazines from Diethyl 4-oxoheptanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of a pyridazine derivative from diethyl 4-oxoheptanedioate. The pyridazine scaffold is of significant interest in medicinal chemistry and drug development due to its unique physicochemical properties and a wide range of biological activities. The protocol herein describes the classical and robust cyclocondensation reaction between a γ-keto ester and hydrazine hydrate to form a dihydropyridazinone ring system. These notes are intended to guide researchers through the synthesis, purification, and characterization of this important class of heterocyclic compounds.

Introduction: The Significance of Pyridazines in Drug Discovery

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, make it an attractive bioisostere for phenyl rings and other heteroaromatic systems in drug design.[2] The incorporation of the pyridazine moiety can enhance a molecule's aqueous solubility, improve its pharmacokinetic profile, and provide crucial interactions with biological targets, thereby increasing efficacy and selectivity.[3]

Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, anti-inflammatory, analgesic, and anticancer effects.[2] The versatility of the pyridazine core allows for extensive chemical modification, enabling the fine-tuning of a compound's properties to optimize its therapeutic potential. The synthesis of pyridazinones from readily available starting materials like this compound represents a fundamental and efficient strategy for accessing a diverse library of potential drug candidates.

Synthesis of a Dihydropyridazinone Derivative

The core of this protocol is the cyclocondensation reaction between this compound and hydrazine hydrate. This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack and subsequent cyclization to yield the stable dihydropyridazinone ring.

Reaction Scheme

Caption: General reaction scheme for the synthesis of a dihydropyridazinone.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of an analogous pyridazinone, ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate, from diethyl 2-methyl-3-oxopentanedioate. This data is provided as a reference due to the limited availability of specific data for the title reaction.

| Parameter | Value |

| Reactants | |

| This compound | 1 equivalent |

| Hydrazine Hydrate (~64%) | 1.2 equivalents |

| Reaction Conditions | |

| Solvent | Absolute Ethanol |

| Catalyst | Glacial Acetic Acid (catalytic amount) |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 4-6 hours |

| Product Characterization (Analogous Compound) | |

| Yield | ~70-80% |

| Melting Point | To be determined |

| Spectroscopic Data (Expected) | |

| IR (cm⁻¹) | ~3200 (N-H), ~1730 (C=O, ester), ~1680 (C=O, amide) |

| ¹H NMR (δ, ppm) | Signals corresponding to ethyl ester, aliphatic protons, and N-H |

| ¹³C NMR (δ, ppm) | Signals for carbonyls, aliphatic carbons, and ethyl ester carbons |

Experimental Protocol

This protocol is adapted from established methods for the synthesis of pyridazinones from γ-keto esters.

Materials and Reagents

-

This compound (C₁₁H₁₈O₅, MW: 230.26 g/mol )

-

Hydrazine hydrate (N₂H₄·H₂O, ~64% N₂H₄, MW: 50.06 g/mol )

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10 mmol, 2.30 g).

-

Addition of Reagents: Add absolute ethanol (40 mL) to dissolve the starting material. To this solution, add hydrazine hydrate (e.g., 12 mmol, 0.60 mL of ~64% solution) followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water (50 mL) and dichloromethane (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (2 x 25 mL).

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of dichloromethane.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Workflow and Signaling Pathway Diagrams

Experimental Workflow

Caption: A step-by-step workflow for the synthesis of the dihydropyridazinone.

Logical Relationship in Drug Discovery

Caption: The logical progression from starting material to a potential drug candidate.

References

Diethyl 4-Oxoheptanedioate in Michael Addition Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-oxoheptanedioate, also known as diethyl 4-oxopimelate, is a symmetrical diester with a central ketone functionality. Its structure presents intriguing possibilities for synthetic transformations. The protons alpha to the central ketone are acidic and can be removed by a suitable base to generate a nucleophilic enolate. This enolate can theoretically act as a Michael donor in conjugate addition reactions to α,β-unsaturated compounds. This application note explores the potential utility of this compound in Michael addition reactions, providing a generalized protocol and discussing its significance in the synthesis of complex molecules relevant to drug discovery.

While specific, documented examples of this compound participating in Michael addition reactions are not extensively reported in readily available scientific literature, its structural similarity to other 1,3-dicarbonyl compounds allows for the extrapolation of its reactivity. The following sections provide a framework for utilizing this reagent in Michael addition strategies.

Principle of the Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the 1,4-conjugate addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, referred to as the Michael acceptor.[1][2] In the context of this compound, the diester can be deprotonated at the C3 and C5 positions to form a resonance-stabilized enolate, which can then attack a Michael acceptor.

Potential Applications in Drug Development

The Michael addition is a powerful tool for the construction of complex molecular scaffolds found in many biologically active compounds and pharmaceuticals.[1] By serving as a six-carbon building block, this compound, through a Michael addition, could enable the synthesis of substituted carbocyclic and heterocyclic systems. These structures are often key components of pharmacophores in various therapeutic areas. A subsequent intramolecular cyclization, such as an aldol condensation or Dieckmann condensation, following the initial Michael addition could lead to the rapid assembly of intricate ring systems.

Experimental Protocols

The following is a generalized protocol for a base-catalyzed Michael addition reaction using a 1,3-dicarbonyl compound like this compound as the Michael donor. The specific conditions, including the choice of base, solvent, and temperature, may require optimization for different Michael acceptors.

General Protocol for Michael Addition using this compound as a Michael Donor

Objective: To synthesize a Michael adduct by reacting this compound with an α,β-unsaturated ketone.

Materials:

-

This compound

-

Michael Acceptor (e.g., methyl vinyl ketone)

-

Base (e.g., sodium ethoxide, potassium tert-butoxide, DBU)

-

Anhydrous Solvent (e.g., ethanol, THF, DMF)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.

-

Base Addition: Add the base to the solvent and stir until it is fully dissolved.

-

Michael Donor Addition: Cool the solution to the desired temperature (e.g., 0 °C) and slowly add this compound (1.0 equivalent) dropwise. Stir the mixture for 30-60 minutes to allow for complete enolate formation.

-

Michael Acceptor Addition: Slowly add the Michael acceptor (1.0-1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of the quenching solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Purification: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.